1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923622
InChI: InChI=1S/C11H13BrN2O/c1-7(15)14-3-2-8-5-11(13)10(12)4-9(8)6-14/h4-5H,2-3,6,13H2,1H3
SMILES:
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS No.:

Cat. No.: VC15923622

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone -

Specification

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name 1-(6-amino-7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C11H13BrN2O/c1-7(15)14-3-2-8-5-11(13)10(12)4-9(8)6-14/h4-5H,2-3,6,13H2,1H3
Standard InChI Key KVBPIXSUFKPYOL-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC2=CC(=C(C=C2C1)Br)N

Introduction

1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often studied in medicinal chemistry for their potential therapeutic applications. This compound features a bicyclic structure with an amino group and a bromine atom, which contribute to its unique chemical properties.

Synthesis and Reactivity

The synthesis of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through multiple synthetic routes, highlighting the versatility of this compound. These methods typically involve the formation of the isoquinoline ring followed by the introduction of the amino and bromo substituents. The reactivity of this compound is influenced by its functional groups, which can participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one147497-32-3Lacks amino substitution; simpler structure
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one891782-60-8Different bromination position; no amino group
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one1109230-25-2Similar structure but with bromine at different site
6-Amino-7-chloroisoquinolineNot specifiedChlorine instead of bromine; different halogen effect
3-(4-Bromophenyl)-1H-pyrrole-2,5-dione21724-96-9Different core structure; pyrrole instead of isoquinoline

This comparison highlights how structural modifications can influence the properties and potential applications of these compounds.

Safety and Handling

While specific safety data for 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is limited, compounds in this class can pose hazards similar to those of other organic chemicals. Handling should be done with caution, using appropriate protective equipment and following standard laboratory safety protocols.

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